Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate
CAS No.: 898751-06-9
Cat. No.: VC2292242
Molecular Formula: C17H24O4
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898751-06-9 |
|---|---|
| Molecular Formula | C17H24O4 |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate |
| Standard InChI | InChI=1S/C17H24O4/c1-5-21-16(19)9-7-6-8-15(18)14-10-12(2)17(20-4)13(3)11-14/h10-11H,5-9H2,1-4H3 |
| Standard InChI Key | VANWJYJPEQRGHD-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)C)OC)C |
| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)C)OC)C |
Introduction
Chemical Properties and Structure
Identification and Basic Properties
Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate is an organic compound with CAS number 898751-06-9. The compound belongs to the class of substituted hexanoate esters, featuring a phenolic moiety with methoxy and dimethyl groups that contribute to its distinctive chemical profile. It has a molecular formula of C17H24O4 and a molecular weight of approximately 292.37 g/mol .
The IUPAC name of this compound is ethyl 6-(4-methoxy-3,5-dimethylphenyl)-6-oxohexanoate, which systematically describes its chemical structure. The compound's structural backbone consists of a hexanoate chain with an ethyl ester group at one end and a substituted phenyl ketone at the other end. The phenyl ring contains three substituents: a methoxy group at the para position and two methyl groups at the meta positions.
Physical Properties
The physical properties of Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate have been predicted through computational methods, as experimental data may be limited due to its specialized nature. These properties are summarized in the following table:
Structural Identifiers
For proper identification and characterization in chemical databases and research, Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate has several unique structural identifiers:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C17H24O4/c1-5-21-16(19)9-7-6-8-15(18)14-10-12(2)17(20-4)13(3)11-14/h10-11H,5-9H2,1-4H3 |
| Standard InChIKey | VANWJYJPEQRGHD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCC(=O)C1=CC(=C(C(=C1)C)OC)C |
The compound's structure consists of four main functional groups: an ethyl ester (-COOC2H5), an alkyl chain (-(CH2)4-), a ketone (-C=O), and a substituted aromatic ring (3,5-dimethyl-4-methoxyphenyl). These functional groups contribute to the compound's chemical behavior and reactivity.
Synthesis Methods
Standard Synthetic Route
The primary synthetic route for obtaining Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate involves an esterification reaction of the corresponding carboxylic acid. This compound can be synthesized from 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid through esterification with ethanol in the presence of an acid catalyst. This is a classical Fischer esterification reaction that follows standard organic chemistry principles.
The reaction can be represented as:
6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid + Ethanol → Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate + Water
For this esterification reaction to proceed efficiently, several conditions typically need to be met:
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The presence of an acid catalyst (commonly sulfuric acid or p-toluenesulfonic acid)
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Reaction temperature control, often involving reflux conditions
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Water removal to drive the equilibrium toward the product
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Sufficient reaction time to ensure complete conversion
Alternative Synthetic Approaches
While the direct esterification is the most straightforward approach, alternative synthetic strategies might include:
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Transesterification from other esters of 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid
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Coupling of the corresponding acid chloride with ethanol
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Mitsunobu reaction using the acid and ethanol with appropriate reagents
These alternative approaches may be advantageous in specific situations, particularly when dealing with sensitive functional groups or when higher yields are required.
Chemical Reactions and Reactivity
Hydrolysis
As an ester, Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate can undergo hydrolysis reactions under both acidic and basic conditions. Under basic conditions (saponification), the reaction with hydroxide ions produces the carboxylate salt and ethanol. Subsequent acidification yields the free carboxylic acid, 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid.
The hydrolysis reaction is particularly important for synthetic applications where the ester serves as a protecting group for the carboxylic acid functionality.
Transesterification
Transesterification reactions involve the exchange of the alkoxy group (in this case, ethoxy) with another alcohol. This reaction typically requires catalysts such as acids, bases, or specific enzymes. The process allows for the conversion of Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate to other ester derivatives with different alkyl groups.
Reduction Reactions
The ester and ketone functional groups in Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate make it susceptible to various reduction reactions. Selective reduction of either the ketone or the ester group can be achieved with appropriate reducing agents:
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Selective ketone reduction: Using sodium borohydride or similar mild reducing agents to convert the ketone to a secondary alcohol
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Selective ester reduction: Using diisobutylaluminum hydride (DIBAL-H) at low temperatures to reduce the ester to an aldehyde
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Complete reduction: Using lithium aluminum hydride to reduce both the ketone and ester groups to alcohols
These reduction pathways provide access to a variety of derivatives with potential applications in synthetic chemistry.
Applications and Research Findings
Biological Activity Considerations
While specific biological activity data for Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate is limited in the available research, compounds with similar structures have demonstrated various biological properties. The keto and ester functionalities present in this compound allow it to potentially participate in biochemical pathways that may modulate biological activities.
Compounds with related structures may exhibit:
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Enzyme inhibition properties
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Receptor modulation activities
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Anti-inflammatory effects
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Antioxidant capabilities
The exact biological profile of Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate would require specific screening and testing to determine its particular activities and potential therapeutic applications.
Structure-Activity Relationships
The structural features of Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate contribute significantly to its chemical behavior and potential biological activity. These features include:
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The ethyl ester group - provides a site for hydrolysis and transesterification reactions
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The hexanoate carbon chain - contributes to the lipophilicity and flexibility of the molecule
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The ketone functionality - offers a reactive site for nucleophilic additions and reductions
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The 3,5-dimethyl-4-methoxyphenyl group - may influence binding interactions with biological targets through hydrophobic interactions and hydrogen bonding
The methoxy group at the para position and the two methyl groups at the meta positions on the phenyl ring create a specific electronic and steric environment that can influence how the compound interacts with potential biological targets or catalysts in chemical reactions.
Related Compounds and Derivatives
Structural Analogs
Several structural analogs of Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate have been reported in chemical databases and research literature . These related compounds include:
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6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoic acid - The corresponding carboxylic acid precursor
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Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate - Lacks the methoxy group at the para position
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Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate - Lacks the methyl groups at the meta positions
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Ethyl 5-(3,5-dimethyl-4-methoxyphenyl)-5-oxovalerate - Has a shorter carbon chain
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Ethyl 7-(3,5-dimethyl-4-methoxyphenyl)-7-oxoheptanoate - Has a longer carbon chain
These structural variations can provide insight into structure-activity relationships and help understand how specific functional groups contribute to the chemical and potential biological properties of these compounds.
Synthetic Derivatives
The functional groups present in Ethyl 6-(3,5-dimethyl-4-methoxyphenyl)-6-oxohexanoate allow for the preparation of various derivatives through selective transformations. Some potential derivatives include:
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Alcohol derivatives - Through selective reduction of the ketone or ester groups
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Amide derivatives - By replacing the ethoxy group with amino groups
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Enol derivatives - Through reactions at the ketone functionality
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Extended conjugated systems - By modifications of the aromatic ring
These derivatives may possess altered physicochemical properties and potentially different biological activities compared to the parent compound.
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